3-Tert-butyl-4-methoxybenzaldehyde
Overview
Description
3-Tert-butyl-4-methoxybenzaldehyde: is an organic compound with the molecular formula C12H16O2 . It is a benzaldehyde derivative characterized by a tert-butyl group at the third position and a methoxy group at the fourth position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various fine chemicals.
Scientific Research Applications
Chemistry: 3-Tert-butyl-4-methoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: It is used in the development of compounds with potential biological activity, including anti-inflammatory and antimicrobial agents .
Industry: The compound is employed in the production of fine chemicals, fragrances, and flavoring agents .
Safety and Hazards
While specific safety and hazard information for 3-Tert-butyl-4-methoxybenzaldehyde is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The mode of action of 3-Tert-butyl-4-methoxybenzaldehyde is currently unknown due to the lack of research data . The methoxy and tert-butyl groups could potentially interact with target proteins or enzymes, leading to changes in their function.
Biochemical Pathways
Similar compounds have been synthesized via electrochemical oxidation
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Tert-butyl-4-methoxybenzaldehyde are not well-documented in the literature. It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules. For instance, 3-tert-Butyl-4-methoxyphenol, a related compound, has been shown to interact with glutathione S-transferase and epoxide hydrolase in the liver and forestomach tissues of mice .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Catalytic Air Oxidation: One method involves the selective oxidation of 3-tert-butyl-4-methoxytoluene using a cobalt(II)-bromide catalyst system in acetic acid solutions.
Direct Electrochemical Oxidation: This method involves the oxidation of 3-tert-butyl-4-methoxytoluene in methanol solutions containing various supporting electrolytes.
Indirect Electrochemical Oxidation: This method also involves the oxidation of 3-tert-butyl-4-methoxytoluene but uses an indirect approach to achieve the desired product.
Industrial Production Methods: Industrial production methods for 3-tert-butyl-4-methoxybenzaldehyde typically involve large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Tert-butyl-4-methoxybenzaldehyde can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Catalysts like cobalt(II)-bromide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzaldehydes.
Comparison with Similar Compounds
4-tert-Butylbenzaldehyde: Similar structure but lacks the methoxy group, making it less versatile in certain synthetic applications.
3-Hydroxy-4-methoxybenzaldehyde: Contains a hydroxyl group instead of a tert-butyl group, leading to different reactivity and applications.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains two tert-butyl groups and a hydroxyl group, used in different contexts such as OLED materials.
Uniqueness: 3-Tert-butyl-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and fine chemicals .
Properties
IUPAC Name |
3-tert-butyl-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)10-7-9(8-13)5-6-11(10)14-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDRYKVXOFJZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396253 | |
Record name | 3-tert-butyl-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107430-92-2 | |
Record name | 3-tert-butyl-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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